

The Discovery and History of Acetylcedrene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Acetylcedrene

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Acetylcedrene, a synthetic ketone renowned for its rich, woody, and amber-like aroma, is a cornerstone of the modern fragrance industry. While not a naturally occurring compound, its origins are deeply rooted in the chemistry of cedarwood oil. This technical guide provides a comprehensive overview of the discovery, history, and key scientific milestones of **Acetylcedrene**. It details the compound's physicochemical properties, outlines the general principles of its synthesis, and explores its biological interactions, particularly concerning olfactory signaling. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and fragrance science, offering a consolidated source of technical information, including quantitative data and experimental frameworks.

Introduction

Acetylcedrene, also known by trade names such as Vertofix and Lixetone, and chemically as 1-(2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5-yl)ethanone, is a prominent synthetic fragrance ingredient.[1] Its warm, woody, and ambergris-like scent has made it a versatile and widely used component in a vast array of consumer products, from fine fragrances to cosmetics and soaps.[2][3] The story of **Acetylcedrene** is a testament to the evolution of synthetic chemistry in the 20th century, transforming natural product chemistry into a source of novel and commercially valuable molecules.

Discovery and History

The development of synthetic fragrances burgeoned in the late 19th and early 20th centuries, driven by a desire for consistent, cost-effective, and novel aroma compounds.[4][5] The history of **Acetylcedrene** is intrinsically linked to the study of cedarwood oil and its primary constituents. While a definitive primary publication detailing the exact moment of discovery and the individuals involved is not readily available in the public domain, it is widely understood that **Acetylcedrene** was first synthesized in the early to mid-20th century.[6] Some sources point to its discovery in 1972.[7]

The synthesis of **Acetylcedrene** emerged from the chemical modification of cedrene, a sesquiterpene that is a major component of cedarwood oil.[8] Early research into the components of essential oils laid the groundwork for chemists to isolate and subsequently derivatize these natural molecules. The acetylation of cedrene, a process that adds an acetyl group to the molecule, was found to produce a compound with a highly desirable and potent woody aroma, leading to the birth of **Acetylcedrene** as a commercial fragrance ingredient.[6] This process is a classic example of how the structural modification of a natural product can lead to a new chemical entity with enhanced or entirely different properties.

Physicochemical and Toxicological Properties

A comprehensive understanding of a molecule's properties is paramount for its application and safety assessment. The following tables summarize the key quantitative data for **Acetylcedrene**.

Physicochemical Properties

Property	Value	Source(s)
Molecular Formula	C ₁₇ H ₂₆ O	[9][10]
Molecular Weight	246.39 g/mol	[9][10]
Appearance	Colorless to pale yellow liquid	[2]
Boiling Point	272 °C (lit.)	[9]
Density	0.997 g/mL at 25 °C (lit.)	[9]
Refractive Index	n ₂₀ /D 1.516 (lit.)	[9]
Flash Point	>110 °C	
Vapor Pressure	8.49 x 10 ⁻⁵ mmHg at 25°C	[9]
Water Solubility	6 mg/L at 23 °C	[9]
logP (Octanol-Water Partition Coefficient)	5.34 - 5.9	[8]

Toxicological Data

Parameter	Value	Species	Test Guideline	Source(s)
LD ₅₀ (Oral)	> 5200 mg/kg	Rat	-	[11]
LD ₅₀ (Dermal)	> 2 g/kg	Rabbit	-	-
Skin Sensitization	Weak sensitizer	Human	-	[1]
Genotoxicity	Not genotoxic	-	Ames test, in vitro chromosome aberration assay	[1]
No-Observed-Adverse-Effect Level (NOAEL), Repeated Dose Toxicity (Dermal)	20.28 mg/kg/day	Rat	OECD TG 411	[1]
Developmental Toxicity NOAEL (Maternal)	50 mg/kg/day	Rat	-	-
Developmental Toxicity NOAEL (Fetal)	100 mg/kg/day	Rat	-	-

Experimental Protocols

Synthesis of Acetylcedrene

The primary industrial synthesis of **Acetylcedrene** is achieved through the Friedel-Crafts acylation of α -cedrene.[12] While specific, detailed industrial protocols are proprietary, the general chemical principles and a representative laboratory-scale procedure are outlined below.

Reaction Principle:

The reaction involves the electrophilic substitution of an acetyl group onto the cedrene molecule. α -Cedrene, the primary starting material, is sourced from the fractional distillation of cedarwood oil.^[13] The acylation is typically carried out using acetic anhydride as the acetylating agent and a Lewis acid catalyst, such as aluminum chloride or titanium tetrachloride, or a prototropic acid like polyphosphoric acid.^{[14][15]}

Generalized Laboratory Protocol:

- Materials: α -cedrene, acetic anhydride, Lewis acid catalyst (e.g., anhydrous aluminum chloride), and an inert solvent (e.g., dichloromethane).
- Procedure:
 - In a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen), the Lewis acid catalyst is suspended in the inert solvent and cooled to 0°C.
 - Acetyl chloride (or acetic anhydride) is added dropwise to the cooled suspension, maintaining the low temperature.
 - A solution of α -cedrene in the inert solvent is then added slowly to the reaction mixture.
 - After the addition is complete, the reaction is allowed to warm to room temperature and stirred for a specified period (e.g., 1-3 hours) to ensure completion.
 - The reaction is quenched by carefully pouring the mixture into a beaker containing ice and concentrated hydrochloric acid.
 - The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are then washed with a sodium bicarbonate solution and brine, and dried over an anhydrous salt like sodium sulfate.
 - The solvent is removed under reduced pressure.
- Purification: The crude product is a complex mixture of isomers. Purification to obtain the desired **Acetylcedrene** isomer is typically achieved by vacuum fractional distillation.^{[13][16]} The distillation is carried out under reduced pressure to lower the boiling point and prevent thermal decomposition. The fractions are collected based on their boiling points, and the

desired fraction containing **Acetylcedrene** is identified through analytical techniques such as gas chromatography.

Note: The specific molar ratios of reactants, reaction times, temperatures, and purification parameters are optimized for industrial-scale production and are not publicly disclosed.

Isolation of α -Cedrene from Cedarwood Oil

The precursor for **Acetylcedrene** synthesis, α -cedrene, is a natural product isolated from cedarwood oil. The following is a general protocol for its isolation.

Protocol:

- **Fractional Distillation:** Cedarwood oil is subjected to vacuum fractional distillation.^{[11][13]} This process separates the components of the essential oil based on their different boiling points.
- **Fraction Collection:** The distillation is carefully monitored, and different fractions are collected at specific temperature ranges under reduced pressure. The fraction enriched in α -cedrene is collected.
- **Analysis:** The composition of each fraction is analyzed using gas chromatography-mass spectrometry (GC-MS) to identify the fraction with the highest concentration of α -cedrene.
- **Further Purification (Optional):** If higher purity is required, the α -cedrene-rich fraction can be subjected to further purification using techniques like column chromatography.

Spectroscopic Characterization

Detailed spectroscopic data for **Acetylcedrene** are not widely available in public databases. However, based on its chemical structure, the expected spectral characteristics are described below.

- **^1H NMR (Proton Nuclear Magnetic Resonance):** The ^1H NMR spectrum would be complex due to the polycyclic nature of the molecule and the presence of multiple methyl and methylene groups. Key signals would include singlets for the methyl groups and multiplets

for the methine and methylene protons. The exact chemical shifts and coupling constants would be crucial for detailed structural elucidation.

- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would show 17 distinct signals corresponding to the 17 carbon atoms in the molecule. The carbonyl carbon of the acetyl group would appear at a characteristic downfield chemical shift (typically in the range of 190-210 ppm). The olefinic carbons would also have distinct signals in the downfield region (around 100-150 ppm), while the aliphatic carbons would appear in the upfield region.
- IR (Infrared) Spectroscopy: The IR spectrum would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone group, typically appearing around 1680-1700 cm⁻¹. Other significant bands would include C-H stretching vibrations for the aliphatic and olefinic protons.
- MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak (M⁺) at m/z 246, corresponding to the molecular weight of **Acetylcedrene**. The fragmentation pattern would be complex, with characteristic fragments arising from the loss of the acetyl group and other parts of the cedrene skeleton.

Biological Activity and Signaling Pathways

While **Acetylcedrene** itself is primarily recognized for its olfactory properties, research into its precursor, α -cedrene, has shed light on its interaction with specific olfactory receptors and the downstream signaling cascade.

Olfactory Receptor Activation

Studies have identified α -cedrene as an agonist for the olfactory receptor OR10J5 in humans and its murine ortholog, MOR23. The activation of these G-protein coupled receptors (GPCRs) initiates a signaling cascade that is fundamental to the sense of smell.

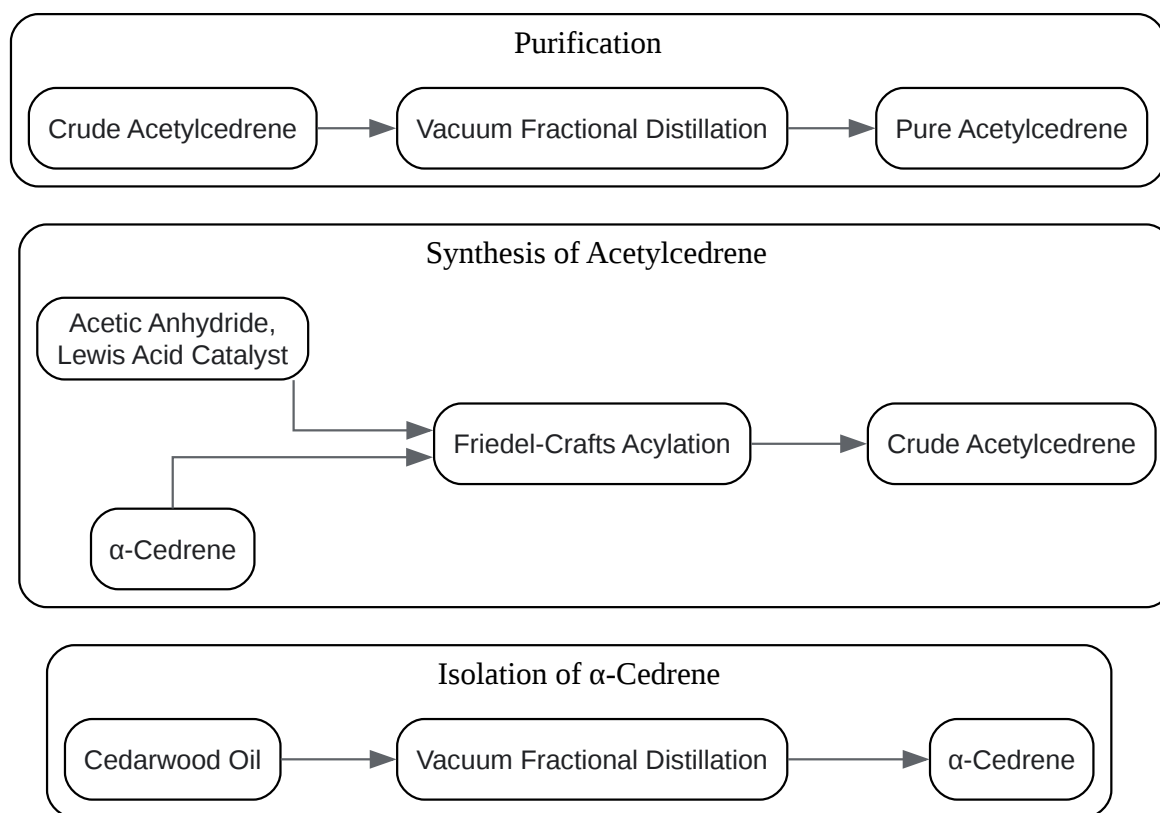
Olfactory Signaling Pathway

The binding of an odorant like α -cedrene to its specific olfactory receptor triggers a conformational change in the receptor, leading to the activation of a heterotrimeric G-protein (G α olf). This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP opens cyclic nucleotide-gated ion

channels, leading to an influx of cations (Na^+ and Ca^{2+}) and depolarization of the olfactory sensory neuron. This electrical signal is then transmitted to the brain, resulting in the perception of smell.

Visualizations

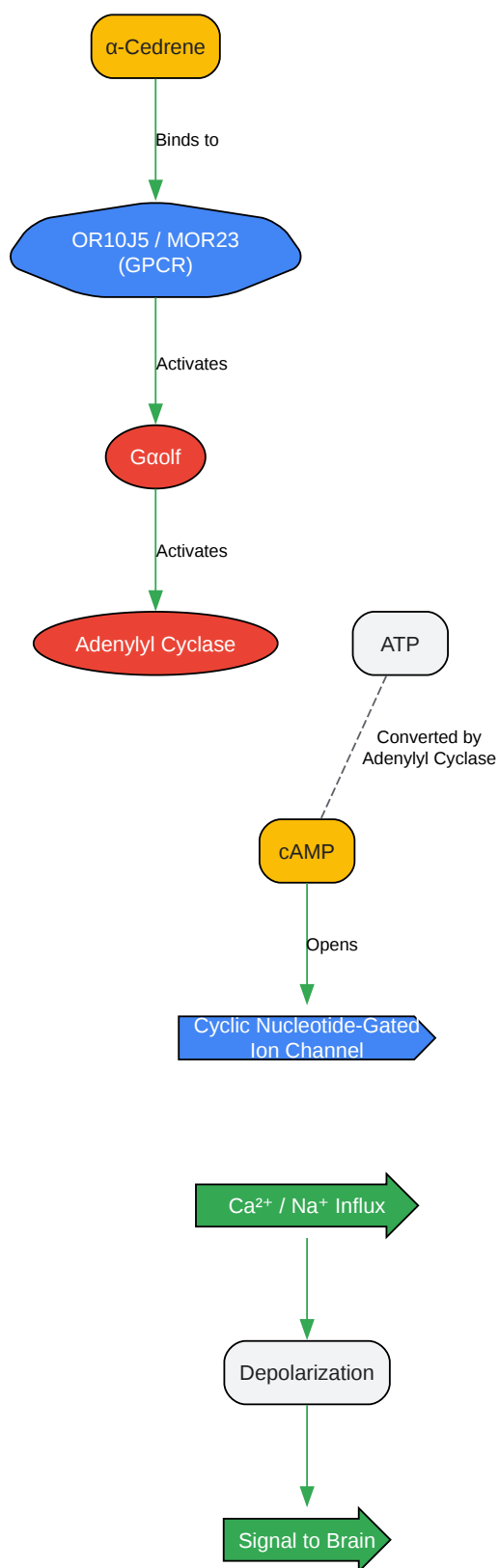
Experimental Workflows



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Caption: General workflow for the production of **Acetylcedrene**.

Olfactory Signaling Pathway of α -Cedrene



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Caption: Olfactory signaling cascade initiated by α -cedrene.

Conclusion

Acetylcedrene stands as a significant achievement in the field of synthetic fragrance chemistry. Its journey from a component of natural cedarwood oil to a globally utilized aroma chemical highlights the power of chemical synthesis to create valuable molecules with tailored properties. This technical guide has provided a comprehensive overview of its discovery, physicochemical and toxicological properties, synthesis, and biological interactions. While some detailed experimental and spectroscopic data remain proprietary, the information compiled herein offers a robust foundation for researchers, scientists, and professionals working with this important fragrance ingredient. Further research into the biological activities of **Acetylcedrene** and its isomers may yet uncover new applications beyond the realm of fragrance.

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- To cite this document: BenchChem. [The Discovery and History of Acetylcedrene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1664338#discovery-and-history-of-acetylcedrene]

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